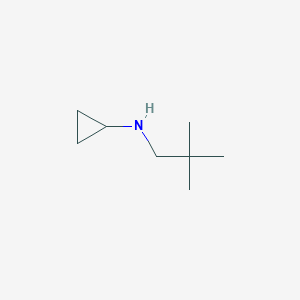

N-Neopentylcyclopropanamine

Descripción general

Descripción

N-Neopentylcyclopropanamine (NPCA) is an organic compound with a molecular formula of C5H9N. It is a cyclic amine with a three-membered ring, consisting of one nitrogen atom and two carbon atoms. This compound is used as a building block in organic synthesis, specifically in the synthesis of drugs, pesticides, and other organic compounds. It is also used as an intermediate in the production of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antihistamines.

Aplicaciones Científicas De Investigación

Chemical and Biological Properties

N-Neopentylcyclopropanamine compounds have been studied for their unique chemical structures and potential biological activities. One patent application highlights the synthesis and use of cyclopropanamine compounds in treating conditions related to the central nervous system (CNS). These compounds, including N-Neopentylcyclopropanamine, are proposed as inhibitors of Lysine-specific demethylase-1 (LSD1), an enzyme involved in DNA packaging and gene expression regulation. The inhibition of LSD1 has been associated with potential therapeutic applications in schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).

Drug Design and Synthesis

The rigid 3-D topology of cyclopropanamine derivatives, such as N-Neopentylcyclopropanamine, offers a distinct molecular pharmacology. This feature is exemplified in the synthesis of "neoprofen," a neopentylene-fused analogue of ibuprofen, demonstrating the synthetic methodologies for altering pharmaceutical substances' 3-D topology. These rigid structures define a hydrophobic topology with potential implications for pharmaceutical libraries and drug design (Ramsubhag et al., 2016).

Pharmacogenetics and Drug Response

The broader context of pharmacogenetics research, including the study of genetic variations in drug response, provides a backdrop for understanding how N-Neopentylcyclopropanamine and similar compounds could be tailored for individual therapeutic needs. The NIH Pharmacogenetics Research Network (PGRN) emphasizes correlating drug responses with genetic variations, underscoring the importance of individualized drug therapy. This research network's efforts highlight the potential for N-Neopentylcyclopropanamine to be part of personalized medicine strategies, especially for CNS disorders (Giacomini et al., 2007).

Challenges in Drug Delivery

The effective delivery of therapeutic agents, including N-Neopentylcyclopropanamine, faces significant challenges, particularly in ocular applications. The protective barriers of the eye, among other factors, complicate the pharmacokinetics and delivery of drugs. Understanding these challenges is crucial for developing effective therapies for ocular and other diseases, highlighting the importance of innovative drug delivery systems (Urtti, 2006).

Propiedades

IUPAC Name |

N-(2,2-dimethylpropyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-8(2,3)6-9-7-4-5-7/h7,9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOJGEKHZBMSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Neopentylcyclopropanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

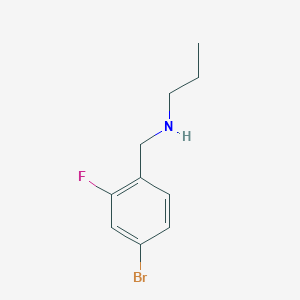

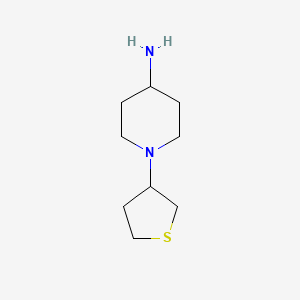

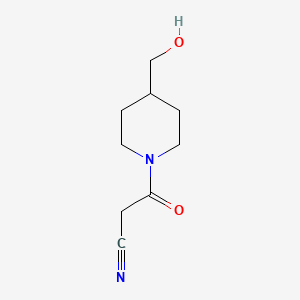

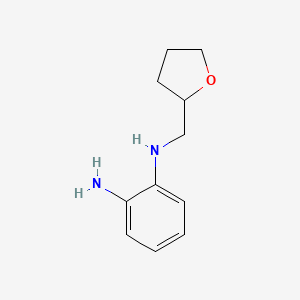

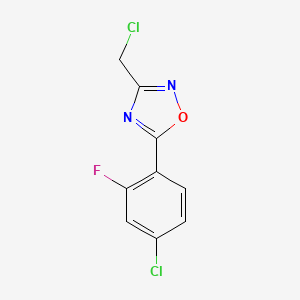

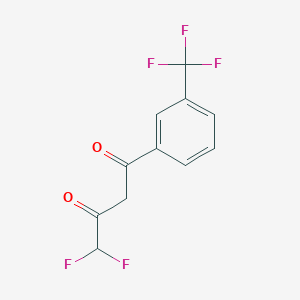

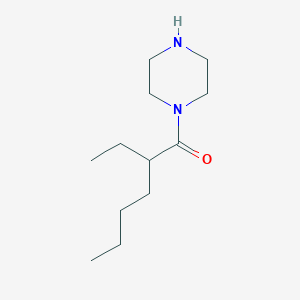

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1461440.png)

amine](/img/structure/B1461441.png)

amine](/img/structure/B1461450.png)

![2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B1461454.png)

![N-[2-(4-fluorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461456.png)

![2-[4-(3-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461461.png)